チモール

概要

説明

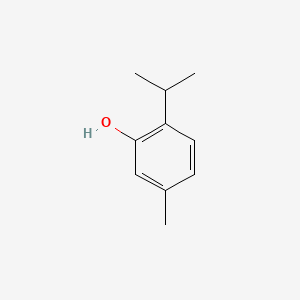

チモールは、2-イソプロピル-5-メチルフェノールとしても知られており、p-シメンの天然モノテルペノイドフェノール誘導体です。タイム(Thymus vulgaris)やアジュワンなどの植物のエッセンシャルオイルに含まれています。 チモールは、心地よい芳香と強い殺菌作用を持つ白色の結晶性物質として現れます 。 水にはわずかに溶け、アルコールやその他の有機溶媒にはよく溶けます .

2. 製法

合成ルートと反応条件: チモールは、m-クレゾールをプロペンでアルキル化することによって合成できます。 反応は次の手順で進みます:[ \text{CH}3\text{C}_6\text{H}_4\text{OH} + \text{CH}_2\text{CHCH}_3 \rightarrow (\text{CH}_3)_2\text{CH}\text{CH}_3\text{C}_6\text{H}_3\text{OH} ] この反応は通常、硫酸または塩化アルミニウムなどの触媒を使用して酸性条件下で行われます {_svg_3}.

工業生産方法: チモールの工業生産は、多くの場合、タイムのエッセンシャルオイルからの抽出を伴います。 従来の方法は、水蒸気蒸留、ソックスレー抽出、浸漬、還流下での抽出などがあります 。 近年では、エタノール、リモネン、乳酸エチルなどのグリーン溶媒が加圧液体抽出に用いられ、タイム植物からチモールが得られています .

反応の種類:

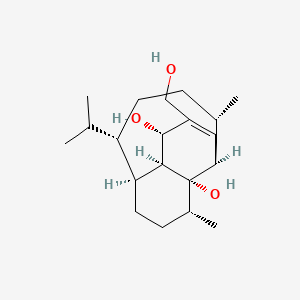

酸化: チモールは酸化されて、チモヒドロキノンとチモベンゾキノンを生成します。

還元: チモールは還元されて、ジヒドロチモールを生成します。

置換: チモールは、ニトロ化、スルホン化、ハロゲン化などの求電子置換反応を起こすことができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムなどの還元剤が使用されます。

置換: 硝酸、硫酸、ハロゲン(塩素、臭素)などの試薬が、制御された条件下で使用されます。

主要な生成物:

酸化: チモヒドロキノン、チモベンゾキノン。

還元: ジヒドロチモール。

置換: チモールのニトロ化、スルホン化、ハロゲン化誘導体。

科学的研究の応用

チモールは、さまざまな分野で幅広い用途があります。

作用機序

チモールは、さまざまな分子標的と経路を通じてその効果を発揮します。

抗菌作用: チモールは、細菌や真菌の細胞膜の完全性を破壊し、細胞溶解を引き起こします.

抗炎症作用: チモールは、サイトカインとケモカインの動員を阻害し、炎症を抑制します.

抗酸化作用: チモールは、フリーラジカルを捕捉し、内因性抗酸化酵素を強化します.

6. 類似化合物の比較

チモールは、カルバクロールやチモキノンなどの他のフェノール化合物と比較されることが多いです。

カルバクロール: チモールと異性体であるカルバクロールも、抗菌作用と抗酸化作用を示しますが、香りと効力はわずかに異なります.

チモキノン: クミン(Nigella sativa)に含まれるチモキノンは、チモールよりも強い抗酸化活性を示しますが、抗菌剤としては効果が劣ります.

チモールの独自性: チモールは、抗菌、抗炎症、抗酸化の特性を独特の組み合わせで持ち、心地よい芳香も兼ね備えているため、さまざまな用途で汎用性の高い化合物となっています。

類似化合物:

- カルバクロール

- チモキノン

- オイゲノール

- メントール

チモールは、複数の分野でバランスの取れた有効性を示すため、科学研究と産業応用の両方で貴重な化合物となっています。

生化学分析

Biochemical Properties

Thymol has been shown to possess various pharmacological properties including antioxidant, free radical scavenging, anti-inflammatory, analgesic, antispasmodic, antibacterial, antifungal, antiseptic, and antitumor activities . The noteworthy effects of thymol are largely attributed to its anti-inflammatory (via inhibiting recruitment of cytokines and chemokines), antioxidant (via scavenging of free radicals, enhancing the endogenous enzymatic and non-enzymatic antioxidants and chelation of metal ions), and antihyperlipidemic (via increasing the levels of high-density lipoprotein cholesterol and decreasing the levels of low-density lipoprotein cholesterol in the circulation and membrane stabilization) effects .

Cellular Effects

Thymol has been shown to induce programmed cell death (apoptosis), halt the cell division cycle (cell cycle arrest), and inhibit cancer spread (metastasis) through modulation of critical signaling pathways . It also enhances the efficacy of 5-fluorouracil (5-FU) in colorectal cancer treatments .

Molecular Mechanism

Thymol’s effects are largely attributed to its ability to inhibit the recruitment of cytokines and chemokines, scavenge free radicals, enhance the endogenous enzymatic and non-enzymatic antioxidants, chelate metal ions, and maintain ionic homeostasis . It has been shown to modulate critical signaling pathways, including phosphoinositide 3-kinase (PI3K), protein kinase B (AKT), extracellular signal-regulated kinase (ERK), mechanistic target of rapamycin (mTOR), and Wnt/β-catenin .

Temporal Effects in Laboratory Settings

Thymol’s effects have been studied over time in laboratory settings. For example, thymol has been shown to induce programmed cell death (apoptosis), halt the cell division cycle (cell cycle arrest), and inhibit cancer spread (metastasis) through modulation of critical signaling pathways .

Dosage Effects in Animal Models

The effects of thymol vary with different dosages in animal models. For example, thymol has been shown to induce programmed cell death (apoptosis), halt the cell division cycle (cell cycle arrest), and inhibit cancer spread (metastasis) through modulation of critical signaling pathways .

Metabolic Pathways

Thymol is involved in various metabolic pathways. For example, it has been shown to modulate critical signaling pathways, including phosphoinositide 3-kinase (PI3K), protein kinase B (AKT), extracellular signal-regulated kinase (ERK), mechanistic target of rapamycin (mTOR), and Wnt/β-catenin .

Transport and Distribution

Thymol is transported and distributed within cells and tissues. For example, thymol has been shown to induce programmed cell death (apoptosis), halt the cell division cycle (cell cycle arrest), and inhibit cancer spread (metastasis) through modulation of critical signaling pathways .

準備方法

Synthetic Routes and Reaction Conditions: Thymol can be synthesized through the alkylation of m-cresol with propene. The reaction involves the following steps: [ \text{CH}_3\text{C}_6\text{H}_4\text{OH} + \text{CH}_2\text{CHCH}_3 \rightarrow (\text{CH}_3)_2\text{CH}\text{CH}_3\text{C}_6\text{H}_3\text{OH} ] This reaction is typically carried out under acidic conditions using catalysts such as sulfuric acid or aluminum chloride .

Industrial Production Methods: Industrial production of thymol often involves the extraction from thyme essential oil. Traditional methods include steam distillation, Soxhlet extraction, maceration, and extraction under reflux . More recently, green solvents like ethanol, limonene, and ethyl lactate have been used in pressurized liquid extraction to obtain thymol from thyme plants .

Types of Reactions:

Oxidation: Thymol can undergo oxidation to form thymohydroquinone and thymobenzoquinone.

Reduction: Thymol can be reduced to form dihydrothymol.

Substitution: Thymol can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents such as nitric acid, sulfuric acid, and halogens (chlorine, bromine) are used under controlled conditions.

Major Products:

Oxidation: Thymohydroquinone, thymobenzoquinone.

Reduction: Dihydrothymol.

Substitution: Nitrated, sulfonated, and halogenated derivatives of thymol.

類似化合物との比較

- Carvacrol

- Thymoquinone

- Eugenol

- Menthol

Thymol stands out due to its balanced efficacy in multiple domains, making it a valuable compound in both scientific research and industrial applications.

特性

IUPAC Name |

5-methyl-2-propan-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-7(2)9-5-4-8(3)6-10(9)11/h4-7,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGSRCZKZVOBKFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6034972 | |

| Record name | Thymol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6034972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless or white solid with an herbal odor like thyme; [HSDB] White crystalline solid with an odor like phenol; [MSDSonline], Solid, White crystals, powerful, sweet-medicinal, herbaceous, warm, aromatic odour | |

| Record name | Thymol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7436 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Thymol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001878 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Thymol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/588/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

233 °C, 231.00 to 232.00 °C. @ 760.00 mm Hg | |

| Record name | Thymol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02513 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | THYMOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/866 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Thymol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001878 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

110 °C (230 °F) (Closed cup) | |

| Record name | THYMOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/866 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 900 mg/L at 20 °C, In water: 0.098 g in 100 g at 25 °C, 1 g dissolves in about 1000 mL water, 1 mL alcohol, 0.7 mL chloroform, 1.5 mL ether, 1.7 mL olive oil at 25 °C; soluble in glacial acetic acids, oils, fixed alkali hydroxide, Slightly soluble in glycerol, 0.9 mg/mL at 20 °C, slightly soluble in water; soluble in oils, moderately soluble (in ethanol) | |

| Record name | Thymol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02513 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | THYMOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/866 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Thymol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001878 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Thymol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/588/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.9699 g/cu cm at 25 °C | |

| Record name | THYMOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/866 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0022 [mmHg], VP: 1 mm Hg at 64 °C, VP: 12.7 Pa at 40 °C, 0.016 mm Hg at 25 °C | |

| Record name | Thymol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7436 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | THYMOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/866 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The potent role of thymol, a natural compound, in modulation of macrophage activity was evaluated by determining all the sequential steps involved during phagocytosis. We found a significant increase in the proliferation of splenocytes in the presence of thymol and it proved to be a good mitogen. Uptake capacity of macrophages was enhanced due to increased membrane fluidity after treatment with thymol and it also increases lysosomal activity of macrophages. Data of superoxide anion generation revealed the involvement of thymol in the generation of respiratory burst as it potentiated this property of macrophages at a concentration of 150 uM. In the case of TNF-a, IL-1beta and PGE(2) a decreased level of secretion was observed 154 pg/mL, 736.1 pg/mL, and 151 pg/mL respectively when compared with lipopolysaccharide treated cells, where the level of these cytokines was significantly high. We also determined the anti-complementary activity of thymol which showed to be more effective than rosmarinic acid. Thus, the results obtained from the study suggest the potential role of thymol as a natural immunostimulatory drug which can be used in the treatment of various immunological disorders. | |

| Record name | THYMOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/866 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless, translucent crystals or plates from ethyl acetate, acetic acid or dimethyl carbonate | |

CAS No. |

89-83-8 | |

| Record name | Thymol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thymol [JAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thymol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02513 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | THYMOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49142 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | THYMOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47821 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | THYMOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11215 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 5-methyl-2-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thymol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6034972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thymol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.768 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Thymol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J50XA376E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | THYMOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/866 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Thymol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001878 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

49.6 °C, 51.5 °C | |

| Record name | Thymol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02513 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | THYMOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/866 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Thymol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001878 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

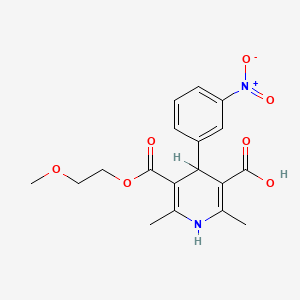

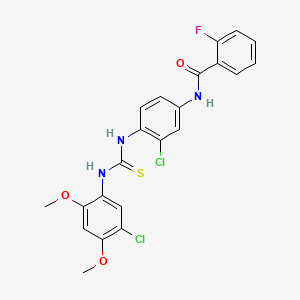

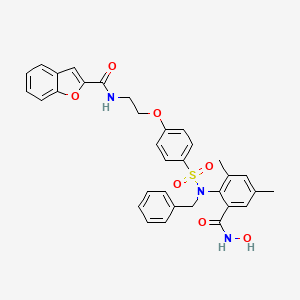

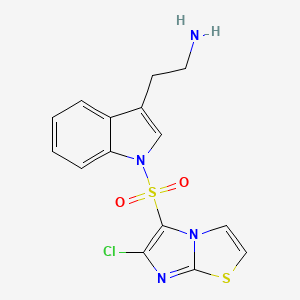

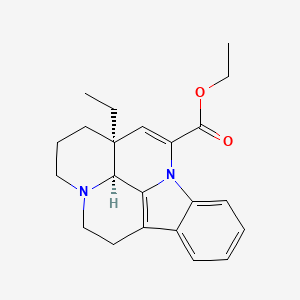

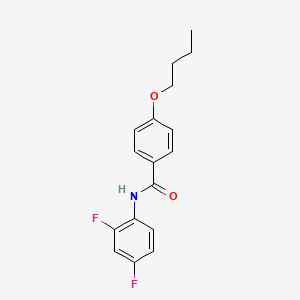

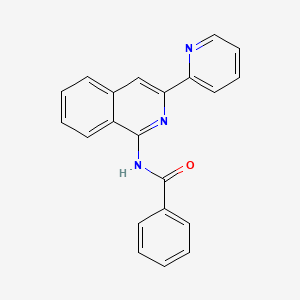

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

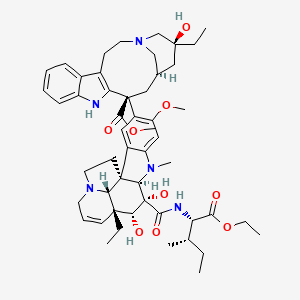

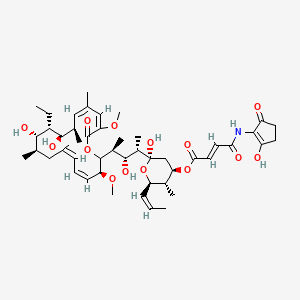

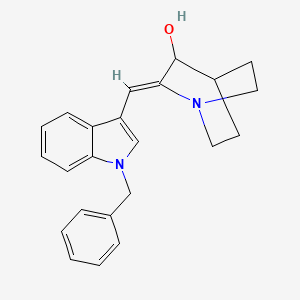

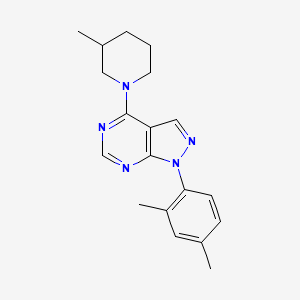

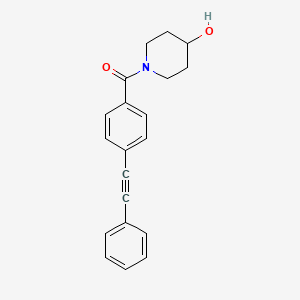

Feasible Synthetic Routes

A: Thymol exhibits its antifungal properties through multiple mechanisms. Research suggests it damages the fungal cell membrane, leading to leakage of intracellular contents and ultimately cell death. [] It also disrupts the mitochondrial membrane potential and increases the production of reactive oxygen species (ROS) within fungal cells, contributing to their demise. [] Additionally, thymol inhibits the transcription of EST2, a crucial gene encoding the reverse transcriptase subunit of telomerase in Saccharomyces cerevisiae. This inhibition accelerates telomere shortening, potentially increasing the rate of cell senescence and apoptosis. []

A: Yes, studies indicate that thymol, along with carvacrol, can disrupt the formation of bacterial biofilms. [] This effect has been observed in various bacteria, including Staphylococcus aureus, suggesting potential applications in combating biofilm-related infections.

A: Research suggests that thymol can act synergistically with certain antibiotics, particularly colistin. This synergistic effect is believed to stem from thymol's ability to damage the bacterial outer membrane, enhancing the penetration of colistin into the bacterial cell. []

ANone: Thymol has the molecular formula C10H14O and a molecular weight of 150.22 g/mol.

A: Yes, various studies have employed spectroscopic techniques to characterize thymol. Fourier transform infrared spectroscopy (FT-IR) has been used to analyze thymol-loaded nanoparticles. [, ] UV-Vis spectroscopy, often coupled with molecular docking studies, has provided insights into thymol's interaction with proteins like bovine serum albumin (BSA). []

A: Thymol has been successfully incorporated into various delivery systems, including nanoemulsions, gelatin-based hydrogels, and mesoporous silica nanoparticles. [, , ] These formulations aim to improve thymol's solubility, stability, and targeted delivery for enhanced efficacy against pathogens.

A: Yes, studies have shown the efficacy of thymol fumigation in controlling postharvest diseases in fruits like onions and table grapes. [, ] Thymol effectively inhibits the growth of fungal pathogens, such as Botrytis cinerea, responsible for gray mold rot, significantly reducing disease severity and extending the shelf life of these fruits.

A: While thymol itself is not typically used as a catalyst, its antioxidant properties, stemming from its ability to donate hydrogen atoms to free radicals, have been extensively studied. These antioxidant properties contribute to its therapeutic potential in various disease models. []

A: Molecular docking studies have been crucial in understanding thymol's interaction with target proteins. For instance, docking simulations have elucidated the binding mode of thymol with aldose reductase (AR), an enzyme implicated in diabetic complications. [] These simulations provide valuable insights into the structural basis of thymol's inhibitory activity.

A: Researchers have explored encapsulating thymol in nanoemulsions using whey protein-maltodextrin conjugates and propylene glycol. This approach enhances thymol's solubility in milk and improves its antilisterial activity. [] Similarly, gelatin-based hydrogels have shown promise as controlled-release systems for thymol, potentially offering a more stable and sustained release compared to existing application methods. []

A: Studies in piglets indicate that thymol is readily absorbed in the proximal small intestine. Analysis of digesta revealed a high cumulative absorption rate, suggesting efficient uptake of thymol from the gastrointestinal tract. []

A: Yes, thymol has demonstrated promising anti-cancer activity in vitro. Studies have shown its ability to induce apoptosis and inhibit proliferation in various cancer cell lines, including prostate, breast, and lung cancer cells. []

A: Yes, research in animal models suggests that thymol possesses nephroprotective properties. In a study on rats, thymol mitigated cisplatin-induced kidney toxicity, evidenced by improved biochemical markers, reduced oxidative stress, and ameliorated histopathological changes in renal tissues. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8,9-dimethoxy-3-(2-piperidin-1-ylethyl)-2,4-dihydro-1H-chromeno[3,4-c]pyridin-5-one;hydrochloride](/img/structure/B1683073.png)